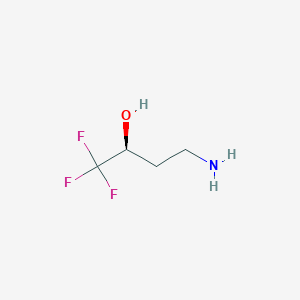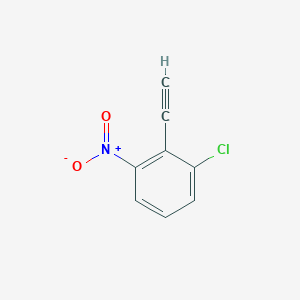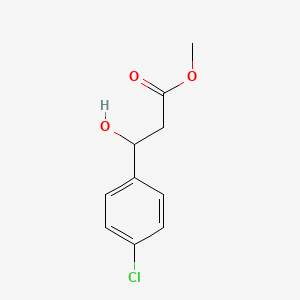
Methyl 2-chloro-4-(chloromethyl)benzoate
Übersicht
Beschreibung
Methyl 2-chloro-4-(chloromethyl)benzoate is an organic compound with the molecular formula C9H8Cl2O2 It is a derivative of benzoic acid, where the methyl ester group is substituted with chlorine atoms at the 2 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Direct Chlorination: : One common method to prepare methyl 2-chloro-4-(chloromethyl)benzoate involves the chlorination of methyl benzoate. This process typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired positions.
-
Friedel-Crafts Alkylation: : Another synthetic route involves the Friedel-Crafts alkylation of methyl 2-chlorobenzoate with formaldehyde and hydrochloric acid, followed by chlorination
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure. This ensures high yield and purity of the product. Catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are often used to facilitate the chlorination reactions.
Analyse Chemischer Reaktionen
Types of Reactions
-
Substitution Reactions: : Methyl 2-chloro-4-(chloromethyl)benzoate can undergo nucleophilic substitution reactions due to the presence of the electron-withdrawing chlorine atoms. Common nucleophiles include hydroxide ions, amines, and thiols, which can replace the chlorine atoms to form various derivatives.
-
Reduction Reactions: : The compound can be reduced using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding alcohols.
-
Oxidation Reactions: : Oxidation of this compound can be achieved using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (R-SH) in solvents like ethanol or water.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, or chromium trioxide (CrO3) in acetic acid.
Major Products
Substitution: Derivatives such as methyl 2-hydroxy-4-(hydroxymethyl)benzoate or methyl 2-amino-4-(aminomethyl)benzoate.
Reduction: Alcohols like methyl 2-chloro-4-(hydroxymethyl)benzoate.
Oxidation: Carboxylic acids such as methyl 2-chloro-4-(carboxymethyl)benzoate.
Wissenschaftliche Forschungsanwendungen
Chemistry
Methyl 2-chloro-4-(chloromethyl)benzoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making it valuable in drug discovery and development.
Industry
Industrially, this compound is used in the manufacture of specialty chemicals, including plasticizers, stabilizers, and polymer additives. Its reactivity allows for the modification of polymer properties, enhancing their performance in various applications.
Wirkmechanismus
The mechanism by which methyl 2-chloro-4-(chloromethyl)benzoate exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. This leads to the formation of new bonds and the generation of various derivatives.
In biological systems, the compound or its derivatives may interact with specific molecular targets, such as enzymes or receptors, altering their activity and leading to biological effects. The exact pathways involved would depend on the structure of the derivatives and their specific interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-chlorobenzoate: Similar in structure but lacks the chloromethyl group at the 2-position.
Methyl 2-chlorobenzoate: Similar but lacks the chloromethyl group at the 4-position.
Methyl 2,4-dichlorobenzoate: Contains chlorine atoms at both the 2 and 4 positions but lacks the ester group.
Uniqueness
Methyl 2-chloro-4-(chloromethyl)benzoate is unique due to the presence of both chlorine atoms and the chloromethyl group, which confer distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis, capable of undergoing a variety of chemical transformations to yield diverse products.
By understanding the properties and reactivity of this compound, researchers and industrial chemists can harness its potential in various applications, from drug development to material science.
Eigenschaften
IUPAC Name |
methyl 2-chloro-4-(chloromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-13-9(12)7-3-2-6(5-10)4-8(7)11/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPODROCFUKRAJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)CCl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901208799 | |
| Record name | Benzoic acid, 2-chloro-4-(chloromethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901208799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
449209-38-5 | |
| Record name | Benzoic acid, 2-chloro-4-(chloromethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=449209-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-chloro-4-(chloromethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901208799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















